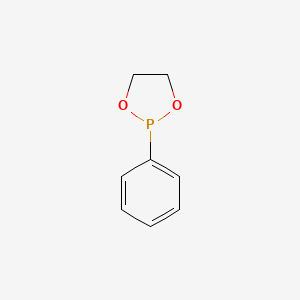

2-Phenyl-1,3,2-dioxaphospholane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Phenyl-1,3,2-dioxaphospholane is a useful research compound. Its molecular formula is C8H9O2P and its molecular weight is 168.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Polymerization Applications

Ring-Opening Polymerization (ROP)

One of the primary applications of 2-Phenyl-1,3,2-dioxaphospholane is in ring-opening polymerization processes. It has been utilized as a monomer for synthesizing poly(phosphothioesters), which are significant due to their potential applications in drug delivery and biomaterials. The controlled/living nature of the polymerization allows for the synthesis of well-defined structures with narrow molecular weight distributions. For instance, using DBU/thiourea as a cooperative organocatalyst, poly(PTP) was synthesized with high molecular weights (up to 45.2 kg/mol) and well-defined structures .

Zwitterionic Copolymerization

PPD has also been employed in spontaneous zwitterionic copolymerization techniques. This method allows for the synthesis of functional degradable oligomers and polymers with alternating structures. The copolymerization of PPD with muconic acid has been documented, showcasing its versatility in producing materials with tailored properties .

Synthesis of Novel Materials

Synthesis of Functionalized Phospholipids

PPD serves as a precursor for synthesizing various phospholipids that have applications in drug delivery systems and nanotechnology. For example, it has been used to create amino-functionalized hybrid hydrocarbon/fluorocarbon double-chain phospholipids and UV-polymerizable lipids, which are important for developing advanced biomaterials .

Cyclic Phosphate Synthesis

The compound is also involved in synthesizing cyclic phosphates through various esterification reactions. These cyclic phosphates can be further utilized in creating polymers with specific properties suitable for biomedical applications .

Catalytic Applications

Organocatalysis

PPD has been explored as a substrate in organocatalytic processes. Its derivatives have shown promise as catalysts in various organic transformations, enhancing reaction efficiency and selectivity .

Propiedades

Número CAS |

1006-83-3 |

|---|---|

Fórmula molecular |

C8H9O2P |

Peso molecular |

168.13 g/mol |

Nombre IUPAC |

2-phenyl-1,3,2-dioxaphospholane |

InChI |

InChI=1S/C8H9O2P/c1-2-4-8(5-3-1)11-9-6-7-10-11/h1-5H,6-7H2 |

Clave InChI |

IYBBAKJYRPWKLP-UHFFFAOYSA-N |

SMILES |

C1COP(O1)C2=CC=CC=C2 |

SMILES canónico |

C1COP(O1)C2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.